molecular formula C10H14N4O2 B11790392 Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No.: B11790392
M. Wt: 222.24 g/mol
InChI Key: XNIBDJVAWIHXIR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often require refluxing in organic solvents such as xylene or butanol, and the use of bases like sodium methoxide (MeONa) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, emphasizing its medicinal chemistry applications.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1474036-13-9

The structure features an ethyl ester group and an amino functional group, which are crucial for its reactivity and biological activity. The unique pyridazine framework allows for various chemical modifications that can enhance its therapeutic potential .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially interacting with various biological targets.
  • Cyclization Reactions : The compound can undergo cyclization to form derivatives that may exhibit enhanced biological properties.
  • Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in disease pathways, indicating a potential for this compound to act on similar targets .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance:

  • 7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones have been reported to possess anticancer activity due to their ability to inhibit key enzymes involved in tumor growth.

Antimicrobial Activity

The compound may also have antimicrobial properties. Variants of pyridazine compounds are known for their efficacy against various pathogens:

  • Thienopyrimidines , which share a similar reactivity profile, have demonstrated significant antimicrobial effects in clinical settings.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds reveals insights into its potential applications:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylateHydroxyl group instead of aminoPotentially similar activity
7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-onesAryl substituentsAnticancer properties reported
ThienopyrimidinesDifferent heterocyclic systemAntimicrobial properties

This table illustrates how variations in substituents and functional groups can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have explored the synthesis and therapeutic potential of related compounds in the context of various diseases:

  • Antitumor Agents : Compounds derived from pyrido[2,3-d]pyrimidines have been highlighted for their effectiveness as antitumor agents targeting specific cancer pathways such as tyrosine kinases.
  • Antimicrobial Agents : Research into pyrimidine derivatives has shown promise in treating infections caused by resistant bacterial strains.

These findings suggest that this compound could serve as a scaffold for developing new pharmaceuticals targeting a variety of diseases.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-amino-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3,(H2,11,13)

InChI Key

XNIBDJVAWIHXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)N

Origin of Product

United States

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